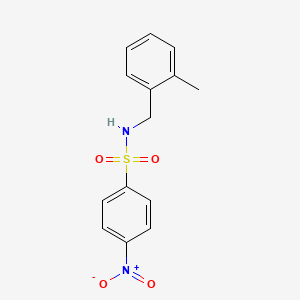
N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide
Vue d'ensemble
Description
N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide (CHQ) is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been shown to have various biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, which is involved in DNA replication and repair. N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has been shown to inhibit the production of reactive oxygen species and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide in lab experiments is that it is relatively easy to synthesize. In addition, N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide. One area of research is to further elucidate its mechanism of action. This could involve studying its interactions with specific enzymes and proteins. Another area of research is to explore its potential use in combination with other anti-cancer drugs. Finally, there is a need for more in vivo studies to evaluate the efficacy and safety of N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide in animal models.
Applications De Recherche Scientifique
N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. N-cyclohexyl-2-hydroxy-4-quinolinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-10-13(12-8-4-5-9-14(12)18-15)16(20)17-11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHJMSKEOSPNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4720685.png)

![2-chloro-4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4720690.png)

![(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)

![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)
![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)




![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)